![molecular formula C12H20N4O2 B13183348 (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound featuring a triazole ring, a methoxypropyl group, and an oxolan-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ester.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The triazole ring is a common motif in many pharmaceuticals, making this compound a valuable starting point for drug development .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This interaction can lead to the inhibition or activation of specific biological processes, making it a versatile compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)methyl-1H-1,2,3-triazole: Similar in structure but lacks the methoxypropyl group.
3-Methoxypropyl-1H-1,2,3-triazole: Similar but lacks the oxolan-3-ylmethyl group.
(Z)-1-(Oxolan-3-yl)methylidene-1H-1,2,3-triazole: Similar but lacks the methoxypropyl group.
Uniqueness
(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both the methoxypropyl and oxolan-3-ylmethyl groups enhances its chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H20N4O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H20N4O2/c1-17-5-2-4-13-7-12-9-16(15-14-12)8-11-3-6-18-10-11/h7,9,11H,2-6,8,10H2,1H3 |
InChI Key |
KXLOSTRCSFVPSP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN=CC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



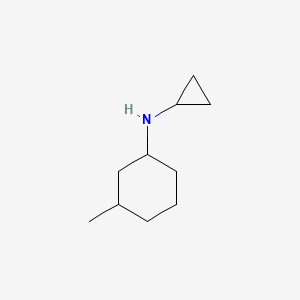
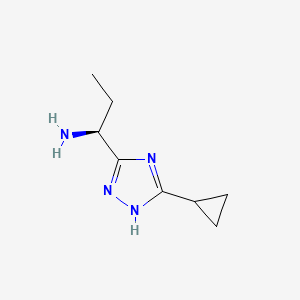

![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
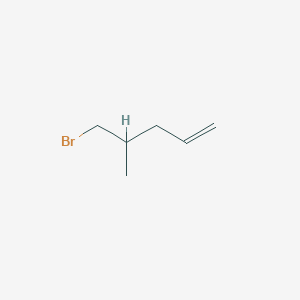
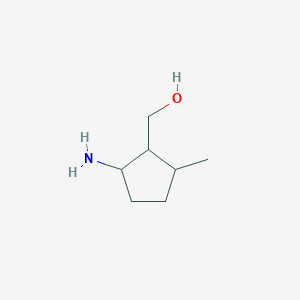
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
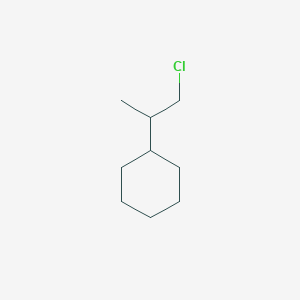
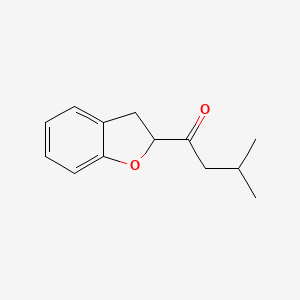
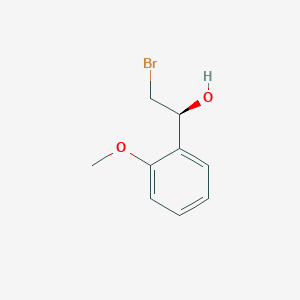
![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)
![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)
![2-[1-(Aminomethyl)cyclohexyl]butan-2-ol](/img/structure/B13183345.png)
